4-(Benzyloxy)-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde
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Overview
Description
4-(Benzyloxy)-3’-(trifluoromethyl)[1,1’-biphenyl]-3-carbaldehyde is an organic compound characterized by the presence of a benzyloxy group, a trifluoromethyl group, and a carbaldehyde group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3’-(trifluoromethyl)[1,1’-biphenyl]-3-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a boronic acid and a halogenated benzene derivative.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfone under radical or nucleophilic conditions.
Benzyloxy group attachment: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3’-(trifluoromethyl)[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products
Oxidation: 4-(Benzyloxy)-3’-(trifluoromethyl)[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4-(Benzyloxy)-3’-(trifluoromethyl)[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-3’-(trifluoromethyl)[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3’-(trifluoromethyl)[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-3’-(methyl)[1,1’-biphenyl]-3-carbaldehyde: Similar structure but with a methyl group instead of a trifluoromethyl group.
4-(Benzyloxy)-3’-(chloromethyl)[1,1’-biphenyl]-3-carbaldehyde: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 4-(Benzyloxy)-3’-(trifluoromethyl)[1,1’-biphenyl]-3-carbaldehyde imparts unique properties such as increased lipophilicity, metabolic stability, and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C21H15F3O2 |
---|---|
Molecular Weight |
356.3 g/mol |
IUPAC Name |
2-phenylmethoxy-5-[3-(trifluoromethyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C21H15F3O2/c22-21(23,24)19-8-4-7-16(12-19)17-9-10-20(18(11-17)13-25)26-14-15-5-2-1-3-6-15/h1-13H,14H2 |
InChI Key |
AYWOBDPROGDLHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC(=CC=C3)C(F)(F)F)C=O |
Origin of Product |
United States |
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